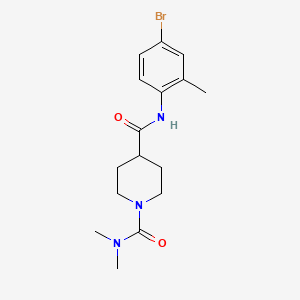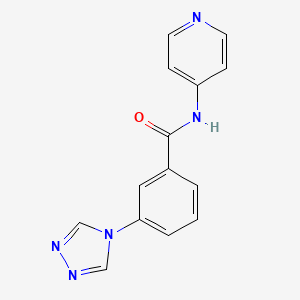
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide, also known as PPMB, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds called amides and has a molecular weight of 311.81 g/mol. PPMB is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide.
Mechanism of Action
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide inhibits the activity of PKD1 by binding to the enzyme and preventing it from carrying out its normal function. PKD1 is involved in the regulation of various cellular processes such as cell growth, survival, and migration. By inhibiting PKD1, 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can affect these processes and potentially be used as a therapeutic agent for diseases such as cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells and inhibit their growth. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide in laboratory experiments is its specificity for PKD1. This allows researchers to study the function of PKD1 without affecting other cellular processes. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. One area of interest is its potential as a therapeutic agent for cancer. Studies have shown that 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can induce cell death in cancer cells, and further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is the development of more potent and selective inhibitors of PKD1, which could have therapeutic applications beyond cancer. Additionally, further research is needed to understand the mechanisms by which 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide affects other cellular processes such as inflammation.
Synthesis Methods
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide can be synthesized by reacting 4-chlorophenol with 2-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromobutane to yield 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide. The synthesis of 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has been widely used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of a protein called protein kinase D1 (PKD1), which plays a role in cell growth and survival. 2-(4-chlorophenoxy)-N-(2-pyridinylmethyl)butanamide has also been used to study the function of other enzymes such as phosphodiesterases and histone deacetylases.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-8-6-12(17)7-9-14)16(20)19-11-13-5-3-4-10-18-13/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVAUYYOSZCJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)


![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![(3R*,3aR*,7aR*)-1-[(2-butyl-1H-imidazol-4-yl)methyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381421.png)

![N-isopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5381432.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5381441.png)
![1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)
![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)-3-(2-nitrophenyl)-2-propen-1-one](/img/structure/B5381463.png)
![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5381480.png)